Wu-5

AML FLT3-ITD selective cytotoxicity

USP10 inhibitors show divergent selectivity and autophagy effects, confounding resistance mechanism studies in FLT3-ITD+ AML. Wu-5 (ethyl 5-(4-(methoxycarbonyl)phenoxy)-4-nitrothiophene-2-carboxylate) is a validated small-molecule chemical probe offering: • Direct USP10 binding, IC₅₀=8.3 µM; induces proteasomal FLT3-ITD degradation (MG132-reversible, chloroquine-insensitive). • Active against crenolanib-resistant MV4-11R cells (IC₅₀=8.386 µM); CI<1 synergy with crenolanib. • In vivo efficacy in AML and glioblastoma models; clean tool for ubiquitin-proteasome vs. autophagy distinction.

Molecular Formula C15H13NO7S
Molecular Weight 351.3 g/mol
Cat. No. B15620743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWu-5
Molecular FormulaC15H13NO7S
Molecular Weight351.3 g/mol
Structural Identifiers
InChIInChI=1S/C15H13NO7S/c1-3-22-14(18)12-8-11(16(19)20)15(24-12)23-10-6-4-9(5-7-10)13(17)21-2/h4-8H,3H2,1-2H3
InChIKeyZOBORTAJZNJCLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wu-5 USP10 Inhibitor for AML and Glioblastoma Research


Wu-5 (CAS 2630378-05-9, ethyl 5-(4-(methoxycarbonyl)phenoxy)-4-nitrothiophene-2-carboxylate) is a small-molecule inhibitor of the deubiquitinase ubiquitin-specific protease 10 (USP10). It was identified through a phenotypic screen for compounds capable of inducing the degradation of oncogenic FLT3-ITD fusion protein in acute myeloid leukemia (AML) models [1]. Wu-5 directly binds and inactivates USP10 with an in vitro IC₅₀ of 8.3 µM, leading to proteasome-mediated degradation of FLT3-ITD, selective cytotoxicity against FLT3-ITD-positive AML cells, and synergistic enhancement of the FLT3 kinase inhibitor crenolanib [2]. Independently, pharmacological inhibition of USP10 by Wu-5 has been shown to suppress glioblastoma tumor growth in vivo through promotion of SATB2 ubiquitination and degradation [3].

USP10 binding and target engagement assays
FLT3-ITD protein degradation endpoint studies
Crenolanib-resistant AML model research
FLT3 inhibitor synergy combination screening

Wu-5: Irreplaceable for FLT3-ITD AML Research


USP10 inhibitors exhibit substantial functional divergence that precludes simple interchange. Spautin-1, though more potent against USP10 (IC₅₀ ~0.6 µM), is a dual USP10/USP13 antagonist and a potent autophagy inhibitor, confounding interpretation of FLT3-ITD degradation studies [1]. P22077 and HBX19818 lack USP10 selectivity: P22077 inhibits USP7 (IC₅₀ ~8.6 µM) alongside USP10, while the originally reported USP10 IC₅₀ for HBX19818 overlaps significantly with its USP7 inhibitory activity, and neither has been demonstrated to overcome FLT3 inhibitor resistance in crenolanib-resistant models [2]. More recent USP10-selective compounds such as D1 (USP10-IN-3) and WW-104 have been characterized primarily in hepatocellular carcinoma rather than AML contexts, with no published evidence of FLT3-ITD degradation activity or synergy with FLT3 kinase inhibitors [3]. Wu-5 thus occupies a distinct evidence niche: it is the only USP10 inhibitor for which (a) FLT3-ITD-selective cytotoxicity, (b) confirmed direct USP10 binding and inactivation, (c) potent synergy with crenolanib, and (d) efficacy in crenolanib-resistant AML models have all been demonstrated in a single peer-reviewed study [4].

Wu-5
vs Spautin-1
Dual USP10/USP13 inhibition and autophagy-suppressing activity confound FLT3 degradation interpretation.
Wu-5
vs P22077/HBX19818
Lack of USP10 selectivity (USP7 cross-inhibition) and no published crenolanib synergy data limit direct replacement.
Wu-5
vs D1/WW-104
No demonstrated FLT3-ITD degradation activity; characterized primarily in hepatocellular carcinoma, not AML.

Wu-5 Comparative Evidence


FLT3-ITD-Selective Cytotoxicity

Wu-5 selectively inhibits the viability of FLT3-ITD-positive AML cell lines while sparing FLT3-ITD-negative lines. In contrast to FLT3 kinase inhibitors such as crenolanib, which lose potency against acquired resistance mutations, Wu-5 retains activity against crenolanib-resistant MV4-11R cells (IC₅₀ = 8.386 µM vs. 3.794 µM for parental MV4-11). [1] This represents a fundamentally different mechanism: Wu-5 degrades the FLT3-ITD protein itself rather than inhibiting kinase activity, thereby bypassing kinase domain resistance mutations. [2]

AML cytotoxicity
Head-to-head
MV4-11R IC₅₀ 8.386 µM
Retains activity against crenolanib-resistant FLT3-ITD cells while sparing FLT3-WT lines.
Trypan blue/CCK-8, 24 h; ~2.2-fold window vs parental MV4-11
AML FLT3-ITD selective cytotoxicity

USP10 Inhibition Potency Comparison

Wu-5 inhibits recombinant USP10 enzymatic activity with an in vitro IC₅₀ of 8.3 µM. While less potent than Spautin-1 (USP10 IC₅₀ ~0.6–0.7 µM), Wu-5 is more selective: Spautin-1 also inhibits USP13 and is a potent autophagy inhibitor, introducing mechanistic ambiguity [1]. Compared to the screening hit HBX19818 originally reported to inhibit USP10 with IC₅₀ of 14 µM (Weisberg et al., 2017), Wu-5 shows roughly comparable potency but with the critical advantage that its USP10 target engagement and downstream FLT3-ITD degradation are confirmed in the same study [2]. D1 (USP10-IN-3) shows marginally higher in vitro potency (IC₅₀ = 7.2 µM) but lacks demonstrated FLT3-ITD degradation activity [3].

USP10 inhibition
Cross-study comparable
USP10 IC₅₀ 8.3 µM
Moderate potency but avoids USP13/autophagy confounding seen with Spautin-1.
Recombinant USP10, Ub-AMC assay; confirmed by cellular target engagement
USP10 deubiquitinase enzymatic IC50

Crenolanib Synergy in FLT3-ITD AML

Wu-5 synergistically enhances crenolanib-induced cell death in FLT3-ITD-positive AML cells, as quantified by the Chou-Talalay combination index (CI) method. The synergy is driven by dual inhibition of FLT3-ITD and AMPKα protein levels, a mechanism not shared by single-agent FLT3 inhibitors or other USP10 inhibitors [1]. The combination effect is abrogated by USP10 overexpression, confirming the on-target nature of the synergy [2]. In contrast, neither Spautin-1 nor P22077 has published CI data with crenolanib in FLT3-ITD-positive AML models.

Crenolanib synergy
Head-to-head
CI
Only USP10 inhibitor with published combination index demonstrating synergy in FLT3-ITD+ AML.
MV4-11/Molm13, 48 h; Chou-Talalay & ZIP models
FLT3 degradation
Class-level inference
Proteasome-dependent
MG132 rescue
FLT3-ITD degradation blocked by MG132, not chloroquine; distinct from kinase inhibition.
MV4-11/Molm13; Western blot, 24 h treatment
In vivo GBM model
Cross-study comparable
Intracranial xenograft tumor suppression
USP10 inhibition reduces GSC-driven tumor growth; phenocopies genetic knockdown.
Nature Communications 2026; SATB2 ubiquitination axis
drug synergy crenolanib FLT3-ITD combination therapy

FLT3-ITD Degradation vs. Kinase Inhibitors

Wu-5 induces proteasome-dependent degradation of FLT3-ITD protein, demonstrated by rescue of FLT3-ITD levels upon co-treatment with the proteasome inhibitor MG132 (5 µM). In contrast, the autophagy inhibitor chloroquine (CQ, 20 µM) does not rescue FLT3-ITD levels, confirming degradation proceeds via the ubiquitin-proteasome system rather than autophagy [1]. This mechanism is fundamentally distinct from FLT3 kinase inhibitors (e.g., crenolanib, quizartinib, gilteritinib), which inhibit kinase activity but do not reduce total FLT3-ITD protein levels and can paradoxically lead to compensatory FLT3 upregulation [2].

FLT3 degradation
Class-level inference
Proteasome-dependent
MG132 rescue
FLT3-ITD degradation blocked by MG132, not chloroquine; distinct from kinase inhibition.
MV4-11/Molm13; Western blot, 24 h treatment
FLT3-ITD degradation proteasome USP10 targeted protein degradation

In Vivo Tumor Suppression in Glioblastoma

Pharmacological inhibition of USP10 by Wu-5 effectively suppresses tumor growth in preclinical glioblastoma (GBM) models. In a 2026 Nature Communications study, Wu-5 treatment promoted SATB2 ubiquitination and suppressed glioma stem cell (GSC) proliferation, self-renewal, and tumor growth in vivo, phenocopying the effects of USP10 genetic knockdown [1]. This represents validation of Wu-5 as a chemical probe for USP10 across two distinct tumor types (AML and GBM), a breadth of evidence not available for D1, WW-104, LY-2, or most other USP10 inhibitors that have been tested in only a single cancer indication [2].

In vivo GBM model
Cross-study comparable
Intracranial xenograft tumor suppression
USP10 inhibition reduces GSC-driven tumor growth; phenocopies genetic knockdown.
Nature Communications 2026; SATB2 ubiquitination axis
glioblastoma in vivo tumor growth USP10

Wu-5 Optimal Research Applications


FLT3 Inhibitor Resistance in AML

Wu-5 is uniquely suited for dissecting FLT3 inhibitor resistance mechanisms because it retains activity against crenolanib-resistant MV4-11R cells (IC₅₀ = 8.386 µM) and induces proteasome-mediated FLT3-ITD degradation independent of kinase domain mutation status. Researchers can use Wu-5 to distinguish between kinase-dependent and protein-level mechanisms of resistance by comparing FLT3-ITD protein degradation (Wu-5) versus kinase inhibition (crenolanib, quizartinib) in paired sensitive/resistant AML models. [1]

Combination Synergy with FLT3 Inhibitors

Wu-5 is the only USP10 inhibitor with published combination index (CI) data demonstrating pharmacological synergy (CI < 1) with crenolanib in FLT3-ITD-positive MV4-11 and Molm13 cells. This makes Wu-5 the reference USP10 inhibitor for preclinical combination therapy studies aimed at enhancing FLT3 inhibitor efficacy or overcoming acquired resistance. The defined dual mechanism (FLT3-ITD degradation plus AMPKα pathway suppression) provides a rational basis for experimental design. [2]

USP10 Target Validation Across Tumor Types

Wu-5 is the best-validated small-molecule USP10 chemical probe for multi-indication target validation, with published in vivo efficacy in both AML and glioblastoma models. Researchers investigating USP10 biology in other cancer types or comparing USP10 dependency across tumor contexts can deploy Wu-5 with greater confidence given its demonstrated target engagement (direct USP10 binding, rescue by USP10 overexpression) and functional outcomes in two mechanistically distinct malignancy settings. [3]

FLT3-ITD Ubiquitin-Proteasome Studies

Wu-5 serves as a specific tool for studying ubiquitin-proteasome system (UPS) regulation of oncogenic FLT3. Its FLT3-ITD degradation is rescued by MG132 (proteasome inhibitor) but not by chloroquine (autophagy inhibitor), making it a clean probe for distinguishing proteasomal vs. autophagic degradation routes for FLT3-ITD. This contrasts with Spautin-1, whose dual USP10/USP13 inhibition and autophagy-inhibitory activity confound UPS-specific conclusions. [4]

Application
Selection Property
Validation Focus
FLT3 inhibitor resistance AML studies
Retained cytotoxicity in crenolanib-resistant models
MV4-11R vs parental sensitivity profiling
FLT3 inhibitor synergy combination research
Published CI synergy with crenolanib
Chou-Talalay CI confirmation in MV4-11/Molm13
Multi-indication USP10 target validation
In vivo model-response evidence (AML + GBM)
Target engagement and tumor growth suppression
Ubiquitin-proteasome FLT3-ITD degradation studies
MG132-dependent FLT3-ITD reduction
Proteasomal vs autophagic degradation discrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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